1-(phenylsulfonyl)-1H-indole-2-carboxamide
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Overview
Description
1-(Phenylsulfonyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The phenylsulfonyl group attached to the indole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(phenylsulfonyl)-1H-indole-2-carboxamide typically involves the reaction of indole derivatives with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting sulfonylated indole is then reacted with an appropriate amine to form the carboxamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time.
Chemical Reactions Analysis
Types of Reactions
1-(Phenylsulfonyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Nucleophilic Addition: The compound can react with nucleophiles such as amines and alcohols under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine), alkyl halides, and acyl chlorides. Reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride.
Nucleophilic Addition: Reagents such as amines and alcohols are used, often in the presence of a base like triethylamine or pyridine.
Major Products Formed
Electrophilic Substitution: Products include halogenated, alkylated, and acylated indole derivatives.
Nucleophilic Addition: Products include substituted carboxamides and sulfonamides.
Scientific Research Applications
1-(Phenylsulfonyl)-1H-indole-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(phenylsulfonyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The indole ring structure allows for binding to various biological targets, contributing to its diverse biological activities .
Comparison with Similar Compounds
1-(Phenylsulfonyl)-1H-indole-2-carboxamide can be compared with other indole derivatives such as:
1-(Phenylsulfonyl)-1H-pyrazole: Similar in structure but with a pyrazole ring instead of an indole ring.
1-(Phenylsulfonyl)-1H-pyrrole: Contains a pyrrole ring and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its specific combination of the indole ring and phenylsulfonyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
540740-47-4 |
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Molecular Formula |
C15H12N2O3S |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indole-2-carboxamide |
InChI |
InChI=1S/C15H12N2O3S/c16-15(18)14-10-11-6-4-5-9-13(11)17(14)21(19,20)12-7-2-1-3-8-12/h1-10H,(H2,16,18) |
InChI Key |
MAGSCLQXYYEPGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C(=O)N |
Origin of Product |
United States |
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